molecular formula C16H20N4O2S B2861780 Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 871558-59-7

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2861780
CAS No.: 871558-59-7
M. Wt: 332.42
InChI Key: BZNUGYFZJNRNNI-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-aminothiazole, which is a promising scaffold in medicinal chemistry and drug discovery research . It’s a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs . It also contains a phenylpiperazine moiety, which is a common structural motif in many pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, 2-aminothiazole derivatives are known to exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the development of new 2-aminothiazole derivatives with improved selectivity as anticancer agents .

Properties

IUPAC Name

ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-14(17)18-16(23-13)20-10-8-19(9-11-20)12-6-4-3-5-7-12/h3-7H,2,8-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNUGYFZJNRNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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